Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate
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Overview
Description
Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of perchloric acid adsorbed on silica-gel (HClO4–SiO2) has been found to be a highly efficient, inexpensive, and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate undergoes various types of chemical reactions, including:
Substitution: Substitution reactions involve nucleophiles such as lithium reagents (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), perchloric acid (HClO4), and various catalysts such as nickel and rhodium . Reaction conditions typically involve room temperature or slightly elevated temperatures, depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include Boc-protected amines, tetrasubstituted pyrroles, and other functionalized derivatives .
Scientific Research Applications
Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate involves the protection of amino groups through the formation of Boc-protected derivatives. The tert-butyl carbamate group is stable towards most nucleophiles and bases, making it an effective protecting group in various chemical reactions . The catalytic role of ionic liquids in the N-tert-butyloxycarbonylation of amines involves electrophilic activation of di-tert-butyl dicarbonate through bifurcated hydrogen bond formation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in the preparation of isobaric mix solutions for mass spectrometric analysis.
Tert-butyl carbamate: Used in palladium-catalyzed synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Uniqueness
Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is unique due to its specific structural configuration, which includes a cyclobutyl ring and a formyl group. This unique structure imparts distinct reactivity and stability properties, making it valuable in various synthetic applications .
Biological Activity
Tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H23N1O2 with a molecular weight of approximately 225.34 g/mol. Its structure includes a tert-butyl group and a formylcyclobutyl moiety, which may contribute to its biological activity.
Enzyme Inhibition
Carbamate compounds are known to interact with enzymes, potentially acting as inhibitors. This interaction is crucial in drug design, particularly for targeting enzymes involved in disease pathways. The specific inhibition mechanism of this compound remains to be fully elucidated, but its structural features suggest it may inhibit enzymes through competitive or non-competitive mechanisms.
Case Studies
- Antibacterial Activity : A study on structurally similar compounds demonstrated that modifications at the carbamate position significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of bulky groups like tert-butyl enhanced lipophilicity, improving cell membrane penetration and subsequent antimicrobial efficacy.
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of carbamate derivatives on cancer cell lines. Results indicated that certain substitutions could lead to selective toxicity towards cancer cells while sparing normal cells. This selectivity is pivotal for therapeutic applications.
- Mechanistic Insights : Investigations into the mechanism of action revealed that some carbamates could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃N₁O₂ |
Molecular Weight | 225.34 g/mol |
LogP | 3.12 |
PSA (Polar Surface Area) | 58.89 Ų |
Biological Activity | Effect |
---|---|
Antibacterial | Moderate to high activity |
Cytotoxicity | Selective towards cancer cells |
Enzyme Inhibition | Potential competitive inhibitor |
Properties
IUPAC Name |
tert-butyl N-(3-tert-butyl-1-formylcyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQLTZMROYPMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)(C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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